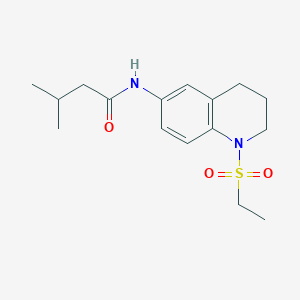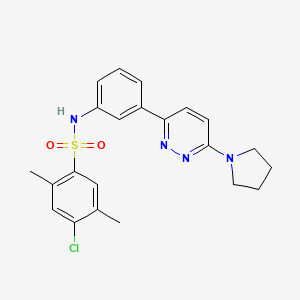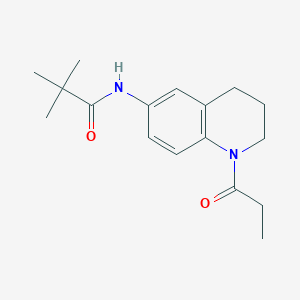![molecular formula C21H24N4O2S2 B11262536 N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-methylthiophene-2-sulfonamide](/img/structure/B11262536.png)
N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-methylthiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-methylthiophene-2-sulfonamide typically involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including cycloaddition and condensation reactions, under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-chlorothiophene-2-sulfonamide
- N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-2,4-dimethoxybenzene-1-sulfonamide
Uniqueness
N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-methylthiophene-2-sulfonamide is unique due to its combination of a pyridazine ring, a thiophene ring, and an azepane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C21H24N4O2S2 |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-5-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C21H24N4O2S2/c1-16-9-12-21(28-16)29(26,27)24-18-8-6-7-17(15-18)19-10-11-20(23-22-19)25-13-4-2-3-5-14-25/h6-12,15,24H,2-5,13-14H2,1H3 |
Clave InChI |
AYYPOMDDTWUKSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide](/img/structure/B11262453.png)
![N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide](/img/structure/B11262465.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B11262469.png)
![3-(2-chlorophenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11262477.png)

![Methyl 2-[({[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11262479.png)
![4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(2-phenylpropyl)butanamide](/img/structure/B11262484.png)

![ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11262493.png)
![1-(4-chlorophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B11262500.png)


![1-Phenyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B11262513.png)
![2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11262524.png)
